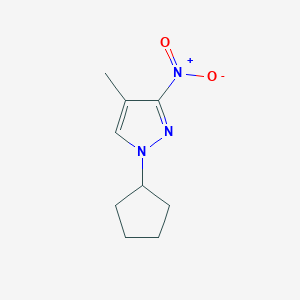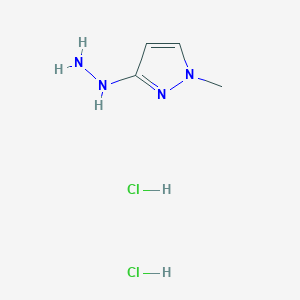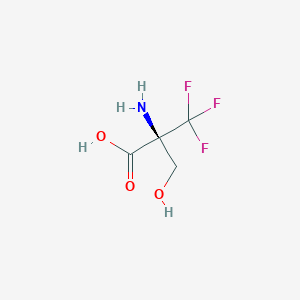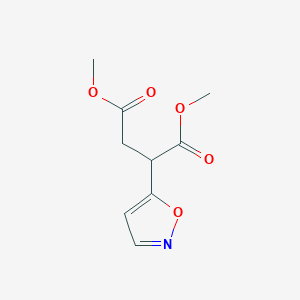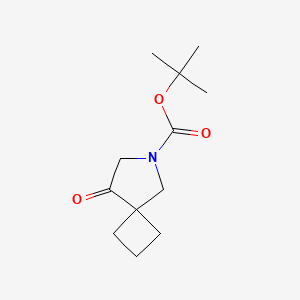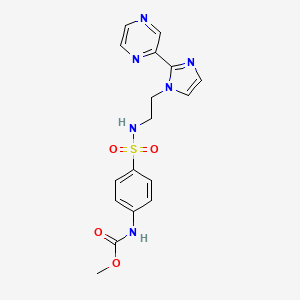
methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .Aplicaciones Científicas De Investigación
Cytochrome P450 Enzyme Inhibition
Compounds with specific chemical functionalities have been explored for their ability to act as inhibitors of Cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Selective chemical inhibitors are used to understand the metabolism of drugs and predict drug-drug interactions. For instance, studies on inhibitors with specificity towards various CYP isoforms have been conducted to delineate their role in hepatic drug metabolism, highlighting the importance of chemical specificity for therapeutic applications (Khojasteh et al., 2011).
Heterocyclic Chemistry in Drug Synthesis
The synthesis and reactivity of heterocyclic compounds, like pyrazoles and imidazoles, have been extensively explored for developing new pharmaceuticals. These compounds serve as building blocks for a variety of heterocyclic structures, utilized in drug development for their diverse biological activities. Recent progress in the chemistry of these compounds has been reviewed, indicating their significant role in synthesizing various classes of heterocyclic compounds and dyes, demonstrating the versatility and importance of such structures in medicinal chemistry (Gomaa & Ali, 2020).
Antitumor Activity of Temozolomide
Temozolomide, a compound within the imidazotetrazine class, has shown good antitumor activity, particularly in treating pediatric brain tumors. Its ability to cross the blood-brain barrier and its stability in the gastric environment exemplify the therapeutic potential of structurally complex molecules in oncology. The review of temozolomide's use in cancer patients underscores the continuous need for novel compounds with effective mechanisms of action against various cancers (Barone et al., 2006).
N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have been highlighted for their importance in organic syntheses, catalysis, and drug applications. These compounds exhibit functionalities vital for developing anticancer, antibacterial, and anti-inflammatory drugs, showcasing the broad applicability of heterocyclic compounds in therapeutic development (Li et al., 2019).
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, characterized by the sulfamoyl functional group, have been reviewed for their significance as bacteriostatic antibiotics and their application in treating various conditions such as cancer, glaucoma, and inflammation. This review highlights the ongoing relevance and potential of sulfonamide inhibitors in developing new therapeutic agents (Gulcin & Taslimi, 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-27-17(24)22-13-2-4-14(5-3-13)28(25,26)21-9-11-23-10-8-20-16(23)15-12-18-6-7-19-15/h2-8,10,12,21H,9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZIUDILOAGCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

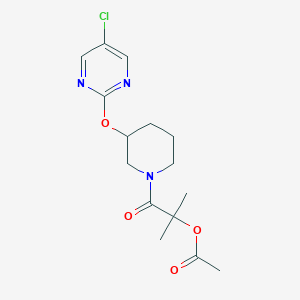
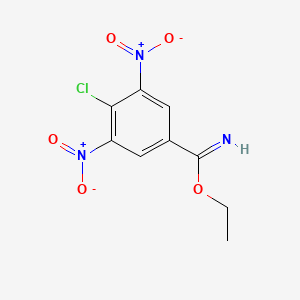
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)
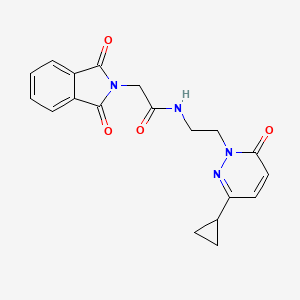
![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)
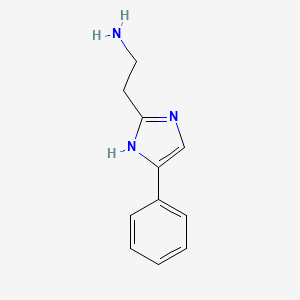

![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)
